2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine
Overview
Description
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
Similar compounds have been shown to interact with both early (cr, mo, w, and mn) and late transition metals (co, ni, and pd)
Biochemical Pathways
Related compounds have shown various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Result of Action
As this compound is provided for early discovery researchers , further studies are needed to understand its specific effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting a protective effect on cells . Furthermore, this compound has been found to affect cellular energy metabolism by interacting with enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific receptors or enzymes, leading to changes in their conformation and activity . For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more sustained alterations in cellular metabolism and function . These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its safety and efficacy. It has been observed that the compound exhibits dose-dependent effects, with low doses generally being well-tolerated and producing beneficial effects on cellular function . Higher doses can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within the body can influence its overall efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3,4,5-trimethylpyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
- 3,5-Dimethyl-1H-pyrazole
- 1,3,5-Trisubstituted-1H-pyrazoles
Uniqueness
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-7(2)10-11(5-4-9)8(6)3/h4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVMGQKKGYOOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424622 | |
Record name | SBB010340 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773052-15-6 | |
Record name | SBB010340 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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